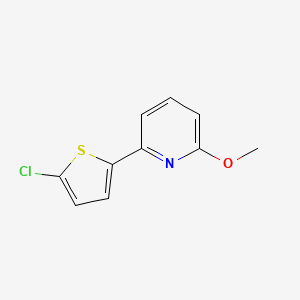

2-(5-Chloro-2-thienyl)-6-methoxypyridine

描述

Overview of 2-(5-Chloro-2-thienyl)-6-methoxypyridine

This compound is an organic heterocyclic compound characterized by the Chemical Abstracts Service registry number 1187168-49-5. The compound possesses a molecular formula of C10H8ClNOS and exhibits a molecular weight of 225.6946 grams per mole. The structure incorporates two distinct heterocyclic ring systems: a pyridine ring bearing a methoxy substituent at the sixth position, and a thiophene ring containing a chlorine atom at the fifth position of the thiophene moiety.

The compound belongs to the broader class of thienopyridine derivatives, which are recognized for their diverse biological activities and synthetic utility in medicinal chemistry. The presence of both nitrogen and sulfur heteroatoms within the molecular framework provides unique electronic properties that significantly influence the compound's reactivity patterns and potential biological interactions. The methoxy group contributes to the molecule's electronic characteristics while potentially enhancing its solubility properties in biological systems.

The structural configuration of this compound can be represented through its Simplified Molecular Input Line Entry System notation as COc1cccc(n1)c1ccc(s1)Cl. This linear representation demonstrates the connectivity between the pyridine and thiophene rings, with the methoxy group attached to the pyridine nitrogen-containing ring and the chlorine substituent positioned on the sulfur-containing thiophene ring.

Historical Context and Discovery

The development of thienopyridine chemistry has roots extending back several decades, with significant advances occurring through systematic exploration of heterocyclic ring combinations. Research into thieno[2,3-b]pyridine derivatives and related structures has been driven by the recognition that such compounds often exhibit enhanced biological activities compared to their individual ring components. The specific compound this compound represents part of this broader investigative effort to develop novel heterocyclic scaffolds with improved pharmaceutical properties.

Historical synthesis approaches for thienopyridine derivatives have employed various methodological strategies, including cyclization reactions involving activated methylene compounds and carbon disulfide chemistry. Early research demonstrated that ortho-halogenated pyridine derivatives containing methylene groups activated by nitrile or ester functionality could serve as precursors for thienopyridine construction. These foundational studies established the mechanistic understanding that would later facilitate the synthesis of more complex derivatives such as this compound.

The evolution of synthetic methodologies has been particularly influenced by the development of efficient coupling reactions between thiophene and pyridine moieties. Research has shown that the mechanism involves nucleophilic processes where the 2-position of thiophene derivatives is preferred due to higher electrophilicity and coordination effects involving the pyridine nitrogen atom. This mechanistic understanding has proven crucial for the rational design and synthesis of compounds like this compound.

Relevance in Modern Chemical Research

Contemporary chemical research has increasingly focused on heterocyclic compounds as privileged scaffolds for drug discovery, with thienopyridine derivatives occupying a prominent position in this landscape. The compound this compound exemplifies the modern approach to molecular design, where specific substituent patterns are incorporated to optimize biological activity while maintaining favorable drug-like properties.

Recent investigations into methoxypyridine derivatives have revealed significant cytotoxic activities against various cancer cell lines, with compounds bearing similar structural motifs demonstrating promising antiproliferative effects. Research has shown that methoxypyridine-3-carbonitrile derivatives exhibit remarkable potency against liver, prostate, and breast cancer cell lines, with several compounds achieving half-maximal inhibitory concentration values in the 1-5 micromolar range. These findings underscore the therapeutic potential inherent in pyridine-based heterocyclic systems and support continued investigation of related compounds such as this compound.

The relevance of such compounds extends beyond oncology applications, as evidenced by research into serotonin receptor agonists. Studies have demonstrated that phenylpiperidine derivatives bearing structural similarities to thiophene-pyridine systems can exhibit selective agonist activity at the serotonin 2A receptor, suggesting potential applications in neuropsychiatric disorders. This broad spectrum of biological activities highlights the versatility of heterocyclic scaffolds containing both thiophene and pyridine components.

Modern synthetic chemistry has also benefited from advances in methodological approaches for constructing thienopyridine derivatives. Contemporary research has focused on developing efficient routes that minimize synthetic steps while maximizing yields and selectivity. These methodological improvements have facilitated access to compounds like this compound and enabled systematic structure-activity relationship studies.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple perspectives, encompassing its fundamental chemical properties, synthetic accessibility, and potential applications in modern chemical research. The primary objective involves consolidating available information regarding this specific compound while contextualizing its significance within the broader framework of heterocyclic chemistry and pharmaceutical science.

The review seeks to establish a thorough understanding of the compound's molecular characteristics, including detailed analysis of its electronic structure, conformational properties, and reactivity patterns. Through examination of related compounds and analogous structures, the review aims to extrapolate potential applications and biological activities that may be relevant to this compound specifically.

Furthermore, this review endeavors to identify knowledge gaps and research opportunities that warrant further investigation. By analyzing the current state of research surrounding thienopyridine derivatives and methoxypyridine chemistry, the review aims to highlight areas where additional studies could advance understanding and potentially lead to practical applications. The scope encompasses both fundamental chemical research and applied pharmaceutical development, recognizing that advances in basic understanding often translate to therapeutic innovations.

The review also aims to provide researchers with a consolidated resource for understanding the place of this compound within the broader context of heterocyclic medicinal chemistry. This includes examination of structure-activity relationships observed in related compounds, which may inform future research directions and compound optimization strategies. Through this comprehensive approach, the review seeks to serve as both a current assessment and a foundation for future research initiatives involving this important heterocyclic compound.

属性

IUPAC Name |

2-(5-chlorothiophen-2-yl)-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c1-13-10-4-2-3-7(12-10)8-5-6-9(11)14-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJKWPQIMNJAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-thienyl)-6-methoxypyridine typically involves the reaction of 2-chloro-5-thiophenecarboxaldehyde with 2-methoxypyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

化学反应分析

Types of Reactions

2-(5-Chloro-2-thienyl)-6-methoxypyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Amino or thio-substituted pyridine derivatives

科学研究应用

2-(5-Chloro-2-thienyl)-6-methoxypyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is used in the development of advanced materials, including organic semiconductors and conductive polymers .

作用机制

The mechanism of action of 2-(5-Chloro-2-thienyl)-6-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of a methoxypyridine and chlorothienyl groups. Key analogues include:

Key Observations :

- Bioactivity : The triazole- and chlorophenyl-substituted analogue (MW 406.87) exhibits potent anticancer activity via topoisomerase IIα inhibition, highlighting the impact of bulky aromatic substituents on biological targeting .

- Solubility : The hydroxymethyl variant (MW 139.14) likely has higher aqueous solubility than the target compound due to the polar –OH group .

- Stability : 5-(Chloromethyl)-2-methoxypyridine hydrochloride’s hydrochloride salt improves stability but requires careful handling due to hygroscopicity .

Physicochemical Properties

Limited data exist for the target compound’s melting point, solubility, or stability. However:

- Molecular Weight : The target compound (225.69 g/mol) is lighter than YKL-05-099 (632.12 g/mol), suggesting better bioavailability for small-molecule applications .

生物活性

2-(5-Chloro-2-thienyl)-6-methoxypyridine is a pyridine derivative with potential biological activities that have garnered attention in medicinal chemistry. This compound has been investigated for its interactions with various biological targets, particularly in the context of cancer treatment and other therapeutic applications.

- Chemical Formula : C10H8ClN

- Molecular Weight : 195.63 g/mol

- CAS Number : 1187168-49-5

Biological Activity Overview

Research on this compound has primarily focused on its cytotoxic effects against cancer cell lines, as well as its potential mechanisms of action.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic properties of this compound against various cancer cell lines, including HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast). The results from these studies indicate that:

- IC50 Values : The compound exhibited varying degrees of cytotoxicity, with IC50 values generally falling within the range of 1–10 µM against the tested cell lines. Notably, some derivatives showed enhanced potency compared to standard chemotherapeutics like 5-fluorouracil.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to:

- Apoptosis Induction : Increased percentages of early and late apoptotic cells were observed in treated cell lines, suggesting that the compound activates apoptotic pathways.

Apoptosis Assay Results

The following table summarizes the effects on apoptosis rates in treated cancer cell lines:

| Cell Line | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

|---|---|---|---|

| MDA-MB-231 | Significant increase | Significant increase | Significant increase |

| MCF-7 | Moderate increase | Significant increase | Moderate increase |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thienyl and methoxy groups can significantly influence the biological activity of the compound. For instance:

- Substituent Effects : The presence of electron-withdrawing groups on the thienyl moiety enhances cytotoxicity, while steric hindrance can reduce activity.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 1 µM.

- In Vivo Models : Preliminary in vivo studies using xenograft models have shown promising results, indicating potential for further development as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Chloro-2-thienyl)-6-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions between halogenated pyridine and thiophene derivatives. For example, Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions (argon/nitrogen) can link the pyridine and thienyl moieties. Reaction optimization involves adjusting temperature (80–120°C), solvent (THF or DMF), and stoichiometry of boronic acid intermediates. A similar approach yielded 62% for a thiophene-pyridine analog in using 3-(5-chloro-2-thienyl)propionic acid as a precursor .

| Key Parameters | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Solvent | THF, DMF, or toluene |

| Temperature | 80–120°C |

| Reaction Time | 12–24 hours |

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons in δ 6.7–8.1 ppm. For example, in , a pyridine-thiophene derivative showed doublets at δ 8.06 (pyridine-H) and δ 6.72–6.60 (thienyl-H) .

- ¹³C NMR : Methoxy groups appear at δ 54–56 ppm, while aromatic carbons range from δ 110–156 ppm.

- IR : Stretching vibrations for C–O (methoxy) at ~1250 cm⁻¹ and C–Cl at ~550–650 cm⁻¹.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on pyridine-thiophene analogs ():

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (Category 2 hazard).

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store under inert gas (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer :

-

Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. applied DFT to a similar pyridine derivative, revealing a HOMO-LUMO gap of 4.2 eV, correlating with its stability and reactivity .

-

Include exact exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy for reaction energy barriers .

DFT Parameter Value/Setting Functional B3LYP or CAM-B3LYP Basis Set 6-31G(d,p) or def2-TZVP Solvent Model PCM (Polarizable Continuum Model)

Q. What strategies resolve contradictions in reported synthetic yields for halogenated pyridine-thiophene systems?

- Methodological Answer :

- Compare reaction conditions: Catalyst loading (e.g., 1–5 mol% Pd), solvent polarity, and purification methods (column chromatography vs. recrystallization). For instance, achieved 62% yield via recrystallization, while other methods with similar precursors reported lower yields due to side reactions .

- Use LC-MS or GC-MS to identify byproducts (e.g., dehalogenation or dimerization).

Q. How does regioselective functionalization of the pyridine ring impact biological activity?

- Methodological Answer :

- Modify the methoxy or chloro groups to assess structure-activity relationships (SAR). demonstrated that substituting the 6-methoxy group in pyridine derivatives enhanced antiglycation activity (IC₅₀ = 240 μM) .

- Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., JNK kinases in ) .

Data Contradiction Analysis

Q. Why do computational and experimental NMR chemical shifts sometimes diverge for this compound?

- Methodological Answer :

- Solvent Effects : DFT calculations often assume gas-phase conditions, while experimental NMR uses solvents like CDCl₃. Apply a solvent correction model (e.g., IEFPCM in Gaussian).

- Conformational Flexibility : Rotamer populations (e.g., methoxy group orientation) can shift peaks. Use MD simulations to sample conformers .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Methodological Answer :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining.

- Target Inhibition : Screen kinase activity (e.g., JNK, EGFR) via ELISA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。